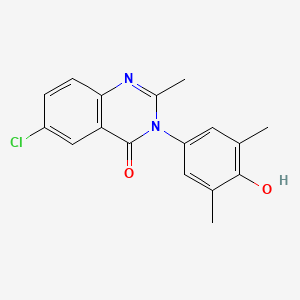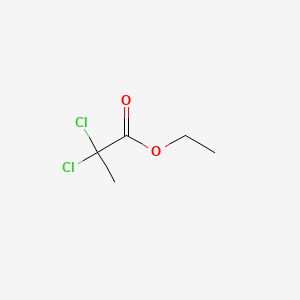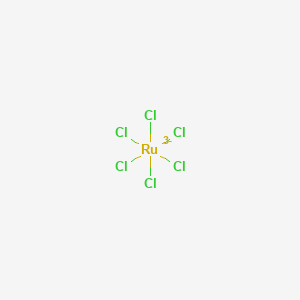
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene is a fluorinated organic compound characterized by the presence of eight fluorine atoms and a double bond in its structure. This compound belongs to the class of alkenes and is known for its unique chemical properties due to the high electronegativity of fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene typically involves the fluorination of pent-2-ene. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or silver fluoride, which can provide a more controlled and safer reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The process includes the careful control of temperature and pressure to optimize yield and selectivity. Additionally, the use of catalysts can enhance the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce partially hydrogenated alkenes.
Aplicaciones Científicas De Investigación
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the production of specialty polymers and materials with high chemical resistance.
Mecanismo De Acción
The mechanism of action of (E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene involves its interaction with various molecular targets. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with enzymes and receptors. The pathways involved often include the formation of stable complexes with proteins or other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1,1,1,2,3,4,4,5,5-nonafluoropent-2-ene
- (E)-1,1,1,2,3,3,4,5,5-decafluoropent-2-ene
Uniqueness
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H2F8 |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene |
InChI |
InChI=1S/C5H2F8/c6-1(2(7)4(9)10)3(8)5(11,12)13/h2,4H/b3-1+ |
Clave InChI |
PXHPMSUXBSIIAN-HNQUOIGGSA-N |
SMILES isomérico |
C(C(F)F)(/C(=C(/C(F)(F)F)\F)/F)F |
SMILES canónico |
C(C(F)F)(C(=C(C(F)(F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


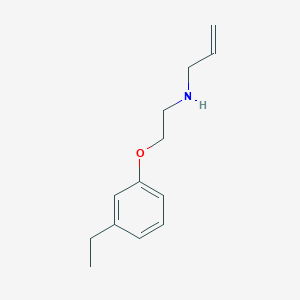

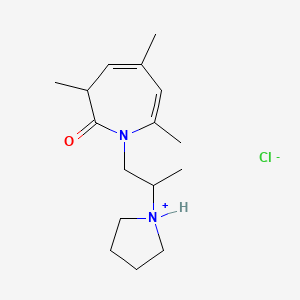
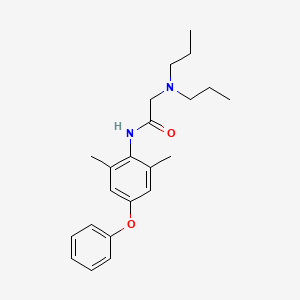
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
